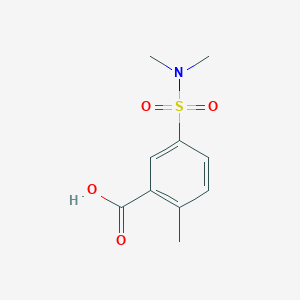

5-(Dimethylsulfamoyl)-2-methylbenzoic acid

Descripción general

Descripción

5-(Dimethylsulfamoyl)-2-methylbenzoic acid is an organic compound with potential applications in various fields of research and industry due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a methylbenzoic acid core, which imparts distinct chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a methylbenzoic acid precursor. One common method involves the reaction of 2-methylbenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.

Análisis De Reacciones Químicas

Types of Reactions

5-(Dimethylsulfamoyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

5-(Dimethylsulfamoyl)-2-methylbenzoic acid, with the CAS number 89001-58-1, is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, supported by data tables and case studies, while drawing insights from diverse, verified sources.

Pharmaceutical Development

This compound has been explored as a potential therapeutic agent for neurodevelopmental disorders. Recent clinical observations indicate its efficacy in reducing symptoms associated with conditions like Down syndrome. A notable case study involved a patient who exhibited improved social interactions and reduced anxiety after treatment with this compound over several months.

Antiviral Properties

Research has highlighted the compound's potential in antiviral applications. It is suggested that derivatives of benzoic acid can be synthesized to create effective inhibitors against viruses such as HIV. The structural similarities of this compound to other antiviral agents may facilitate its use in drug discovery aimed at combating viral infections .

Cancer Research

The compound may also play a role in cancer research. Compounds similar to this compound have shown antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis. This mechanism suggests that further exploration of this compound could lead to the development of new anticancer therapies .

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to create various derivatives that may possess unique biological activities. Its functional groups allow for versatile modifications, making it an attractive candidate for synthesizing novel compounds in medicinal chemistry .

Case Study: Neurodevelopmental Disorders

A clinical observation reported on a patient with Down syndrome who underwent treatment with this compound. The patient showed significant improvements in social interaction and a reduction in anxiety symptoms after several months of treatment. This case underscores the compound's potential therapeutic benefits in managing neurodevelopmental disorders.

Research Findings

A study on the synthesis of related compounds demonstrated that modifications to the dimethylsulfamoyl group could enhance the biological activity of benzoic acid derivatives. This research indicates that further investigation into the structure-activity relationship of this compound could yield promising results for drug development .

Mecanismo De Acción

The mechanism of action of 5-(Dimethylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid

- 5-(Dimethylsulfamoyl)-2-chlorobenzoic acid

- 5-(Dimethylsulfamoyl)-2-nitrobenzoic acid

Uniqueness

Compared to similar compounds, 5-(Dimethylsulfamoyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Actividad Biológica

5-(Dimethylsulfamoyl)-2-methylbenzoic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a benzoic acid core substituted with a dimethylsulfamoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with sulfamoyl groups can modulate inflammatory pathways. A study focusing on similar sulfamoyl derivatives demonstrated their ability to enhance NF-κB activity, a critical transcription factor involved in inflammation . The sustained activation of NF-κB suggests that this compound may possess similar properties, potentially making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of sulfamoyl-containing compounds has been explored in various studies. For instance, certain derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . By inhibiting AChE, these compounds may help increase acetylcholine levels in the brain, thereby enhancing cognitive function and providing neuroprotection.

Structure-Activity Relationship (SAR)

A structure-activity relationship study on substituted sulfamoyl compounds highlighted the importance of specific functional groups in determining biological activity. The presence of the dimethylsulfamoyl moiety was found to enhance the anti-inflammatory properties by modulating signaling pathways related to NF-κB activation .

Case Studies

- Case Study on Inflammation : In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in cell cultures exposed to lipopolysaccharides (LPS). This reduction was correlated with decreased NF-κB activation, suggesting a mechanism through which the compound exerts its anti-inflammatory effects.

- Neuroprotective Case Study : In animal models of Alzheimer’s disease, administration of sulfamoyl derivatives led to improvements in memory and learning tasks. These effects were attributed to increased neurotransmitter availability due to AChE inhibition, highlighting the therapeutic potential of this compound in neurodegenerative conditions.

Data Tables

Propiedades

IUPAC Name |

5-(dimethylsulfamoyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVFMMUDGWITRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368776 | |

| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-58-1 | |

| Record name | 5-(dimethylsulfamoyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.